molecular formula C17H26O3 B14343102 3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one CAS No. 93542-32-6

3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one

Katalognummer: B14343102
CAS-Nummer: 93542-32-6
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: WUQWEKWRZFKWIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural properties and significant applications in various fields. This compound is characterized by the presence of tert-butyl groups, a hydroxy group, and a ketone group within a cyclohexadienone ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the tert-butyl groups.

Wissenschaftliche Forschungsanwendungen

3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares the tert-butyl and hydroxy groups but differs in the presence of an aldehyde group instead of a ketone.

    2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but with different positioning of functional groups.

    3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Contains a benzyl alcohol group instead of a ketone.

Uniqueness

3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups and the resulting chemical properties.

Eigenschaften

CAS-Nummer

93542-32-6

Molekularformel

C17H26O3

Molekulargewicht

278.4 g/mol

IUPAC-Name

3,5-ditert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C17H26O3/c1-11(18)10-17(20)13(16(5,6)7)8-12(9-14(17)19)15(2,3)4/h8-9,20H,10H2,1-7H3

InChI-Schlüssel

WUQWEKWRZFKWIG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1(C(=CC(=CC1=O)C(C)(C)C)C(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.